molecular formula C6H11NO4 B1364317 2-((Ethoxycarbonyl)amino)propanoic acid CAS No. 6318-52-1

2-((Ethoxycarbonyl)amino)propanoic acid

Cat. No.: B1364317
CAS No.: 6318-52-1
M. Wt: 161.16 g/mol
InChI Key: JYQWKPMPTMJFCY-UHFFFAOYSA-N
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Description

(S)-2-((Ethoxycarbonyl)amino)propanoic acid, also known as (ethoxycarbonyl)-L-alanine, is a protected amino acid derivative of fundamental importance in synthetic organic and medicinal chemistry research . With the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol, this compound serves as a critical building block for the construction of complex peptides and other biologically active molecules . The ethoxycarbonyl group acts as a protecting group for the amine functionality, safeguarding it from unwanted side reactions during synthetic sequences and allowing for selective deprotection under specific conditions to regenerate the free amine . This chiral compound, provided in its (S)-enantiomeric form (L-alanine derivative), is essential for producing stereochemically pure compounds in pharmaceutical research and development . Its molecular structure features both a protected amine and a free carboxylic acid, making it a versatile intermediate for further chemical modifications, including coupling reactions to form peptide bonds . Researchers utilize this reagent in the synthesis of various derivatives, such as dicyclohexylamine salts, to modify solubility and handling properties . The applications of 2-((Ethoxycarbonyl)amino)propanoic acid extend to serving as a precursor in biochemical research and as a standard in analytical method development. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

2-(ethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQWKPMPTMJFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391416
Record name 2-(ethoxycarbonylamino)propanoic Acid
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URL https://comptox.epa.gov/dashboard/DTXSID10391416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-52-1
Record name 6318-52-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(ethoxycarbonylamino)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Alanine with Ethyl Chloroformate

One of the most common synthetic routes involves the esterification of the amino acid alanine with ethyl chloroformate in the presence of a base such as triethylamine. This method is widely used due to its efficiency and relatively mild reaction conditions.

Reaction conditions:

  • Reactants: Alanine, ethyl chloroformate, triethylamine
  • Temperature: Maintained at 0–5°C to minimize side reactions
  • Solvent: Typically an organic solvent such as dichloromethane or ethyl acetate
  • Reaction time: Variable, generally a few hours until completion

Mechanism: The amino group of alanine attacks the ethyl chloroformate, forming the ethoxycarbonyl-protected amino acid. Triethylamine neutralizes the hydrochloric acid generated during the reaction.

Strecker Synthesis Followed by Hydrolysis

Another route involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an α-aminonitrile intermediate. Subsequent hydrolysis of this intermediate yields the amino acid derivative.

Key points:

  • The aldehyde used corresponds to the desired side chain (in this case, the propanoic acid backbone).
  • Hydrolysis converts the nitrile group to the carboxylic acid.
  • This method allows for the preparation of chiral or racemic mixtures depending on conditions.

Enzymatic or Catalytic Hydrolysis of Ester Derivatives

Industrial processes sometimes employ enzymatic or chemical hydrolysis of ester or amide derivatives to obtain the free acid form of 2-((ethoxycarbonyl)amino)propanoic acid.

Typical conditions:

  • Temperature: 0 to 180 °C, often optimized between 50 to 150 °C
  • pH: Adjusted to acidic or basic depending on the hydrolysis step
  • Catalysts: Enzymes or chemical catalysts to improve selectivity and yield
  • Reaction time: From minutes to several hours depending on catalyst and conditions

Industrial Scale Optimization

Industrial production focuses on maximizing yield and purity while minimizing hazardous by-products. Continuous flow reactors and automated systems are used to maintain consistent reaction conditions and scale up production efficiently.

Comparative Table of Preparation Methods

Preparation Method Reactants/Conditions Advantages Limitations
Esterification with Ethyl Chloroformate Alanine, ethyl chloroformate, triethylamine, 0–5°C Mild conditions, good yields, stereospecific Requires careful temperature control to avoid side reactions
Strecker Synthesis + Hydrolysis Aldehyde, ammonia, hydrogen cyanide, hydrolysis Versatile, allows for chiral synthesis Use of toxic HCN, longer reaction times
Enzymatic/Catalytic Hydrolysis Ester or amide derivatives, enzymes or catalysts, controlled pH and temperature High selectivity, environmentally friendly Requires enzyme availability, longer times
Industrial Continuous Flow Processes Optimized versions of above methods, automated control High throughput, consistent quality High initial setup cost

Detailed Research Findings

  • Reaction Optimization: Studies show maintaining low temperatures (0–5°C) during esterification reduces side reactions and improves product purity.
  • Enzymatic Hydrolysis: Enzymatic methods offer stereoselectivity and milder conditions, with reaction times ranging from 0.1 to 1000 hours depending on enzyme and substrate concentration.
  • Yield and Purity: Industrial processes achieve yields above 85% with purity exceeding 98% by combining optimized reaction conditions and purification steps such as solvent extraction and crystallization.
  • Safety Considerations: The Strecker synthesis route requires handling of hydrogen cyanide, a highly toxic reagent, making esterification methods preferable for large-scale production.

Summary Table of Reaction Conditions and Outcomes

Method Temperature (°C) pH Range Reaction Time Yield (%) Purity (%) Notes
Esterification 0–5 Neutral 2–6 hours 80–90 >98 Requires base to neutralize HCl
Strecker Synthesis + Hydrolysis Room temp to reflux Acidic to neutral Several hours to days 70–85 95–98 Toxic reagents involved
Enzymatic Hydrolysis 50–150 6–8 (buffered) 0.1–1000 hours 75–90 >98 High stereoselectivity
Industrial Continuous Flow Variable Controlled Continuous >85 >98 Automated, scalable

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Carboxylic acid and ethanol.

    Oxidation: Oxo derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Synthesis

Intermediate in Drug Development
2-((Ethoxycarbonyl)amino)propanoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of antihypertensive drugs such as enalapril and quinapril. The ethoxycarbonyl group allows for further chemical modifications while preserving the stereochemical integrity of the molecule, making it a valuable precursor in drug design.

Synthesis Techniques
The compound can be synthesized through several methods, including asymmetric hydrogenation of readily available precursors. This method not only provides a pathway for obtaining the compound but also ensures high yields and purity levels necessary for pharmaceutical applications .

Enzyme Interaction Studies
Research has focused on the interaction of this compound with enzymes such as angiotensin-converting enzyme (ACE). These studies utilize various techniques to evaluate binding affinities and the compound's potential efficacy as an ACE inhibitor, which is critical for treating hypertension .

Antimicrobial Properties
In vitro studies have indicated that derivatives of this compound exhibit antimicrobial activity against multidrug-resistant bacterial pathogens. This includes activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural similarity to amino acids contributes to its biological activities, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Antidiabetic Effects
A study evaluated the effects of this compound on diabetic rats, revealing significant improvements in glucose metabolism and insulin sensitivity. These findings suggest potential applications in managing diabetes through modulation of metabolic pathways.

Neuroprotective Studies
Another area of research has explored the neuroprotective effects of this compound. Its structural features allow it to interact with neurotransmitter systems, providing insights into its potential use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(ethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. The compound’s effects are mediated through its interaction with various proteins and enzymes, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid

  • Structure : Features a phenylpropyl chain attached to the ethoxycarbonyl group.
  • Role: Identified as Impurity B in quinapril hydrochloride, an ACE inhibitor.

2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(4-hydroxyphenyl)propanoic Acid

  • Structure : Incorporates a tetrahydrobenzo[b]thiophen ring and 4-hydroxyphenyl group.
  • Synthesis : Prepared via a Petasis reaction (47% yield), demonstrating compatibility with boronic acid derivatives .
  • Activity : Designed as a ribonuclease modulator; the aromatic and heterocyclic groups may enhance target binding through π-π stacking and hydrogen bonding.

Functional Group Replacements

(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid

  • Structure: Methoxycarbonyl (-OCOOCH₃) replaces ethoxycarbonyl; methyl group added to the amino moiety.
  • Physicochemical Impact : Reduced steric bulk and higher solubility (logP ~1.2) due to the smaller methoxy group. This modification may improve metabolic stability by resisting esterase-mediated hydrolysis .

3-[2-(Ethoxycarbonyl)-5-nitro-1H-indol-3-yl]propanoic Acid

  • Structure : Ethoxycarbonyl attached to a nitro-substituted indole ring.
  • Activity: Demonstrated binding to T7 DNA primase via interactions with Val(101), Met(105), and Tyr(106) residues.

Complex Aromatic Derivatives

2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic Acid

  • Structure: Quinoxaline-2-carbonyl group replaces ethoxycarbonyl.
  • Properties: Higher molecular weight (259.26 g/mol) and XLogP3 (1.6) compared to the parent compound. The quinoxaline moiety enables π-π interactions, making it suitable for targeting nucleic acid-binding proteins .

Fluazifop-P [(R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic Acid]

  • Structure: Trifluoromethylpyridinyl and phenoxy groups replace ethoxycarbonyl.
  • Activity : Herbicidal activity via acetyl-CoA carboxylase inhibition. The trifluoromethyl group enhances hydrophobicity and metabolic resistance .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
2-((Ethoxycarbonyl)amino)propanoic acid 161.16 ~1.5 2 5 Estimated
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid 161.16 1.2 2 4
2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic acid 259.26 1.6 1 5

Biological Activity

2-((Ethoxycarbonyl)amino)propanoic acid, also known as (S)-2-((ethoxycarbonyl)amino)propanoic acid or N-(ethoxycarbonyl)alanine, is a β-amino acid with the molecular formula C₆H₁₁NO₄ and a molecular weight of approximately 179.16 g/mol. This compound has garnered attention for its significant biological activities, particularly due to its structural similarity to amino acids and its role as an intermediate in the synthesis of various pharmaceutical agents.

The compound features an ethoxycarbonyl group attached to the amino functional group, which allows it to act as a chiral building block in organic synthesis. Its synthesis can be achieved through several methods, including asymmetric hydrogenation of readily available precursors. The ethoxycarbonyl group serves to protect the amino group during further chemical modifications while maintaining the stereochemical integrity of the molecule.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids, allowing it to interact with various biological targets. The ethoxycarbonyl group enhances its lipophilicity and stability, facilitating better membrane permeability and bioavailability in biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
3-Amino-2-phenylpropanoic acidC₉H₁₁N₃O₂Precursor for peptide synthesis; lacks ethoxy group.
(S)-3-Amino-4-(4-fluorophenyl)butanoic acidC₁₁H₁₄FNO₂Antidepressant properties; contains a fluorine substituent.
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acidC₁₁H₁₃NO₃Exhibits neuroprotective effects; hydroxyl group adds unique properties.

These compounds highlight the influence of the ethoxycarbonyl group in modulating biological activity, particularly in terms of enzyme interactions and pharmacological applications .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with β-amino acids similar to this compound:

  • Antimicrobial Efficacy : A study reported that derivatives of β-amino acids showed promising antimicrobial activity against various pathogens, including MRSA, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .
  • Pharmacological Applications : Research has explored the use of β-amino acids in drug development, particularly as intermediates for synthesizing compounds with antihypertensive effects. The role of these compounds in modulating ACE activity has been a focal point for developing new therapeutic agents .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have demonstrated potential anticancer properties, suggesting that modifications on the β-amino acid structure can lead to enhanced bioactivity against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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